![molecular formula C11H20BrNO3 B15304828 tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form tert-butyl esters . Another approach includes the use of palladium-catalyzed cross-coupling reactions with aryl halides .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods such as solvent-free N-Boc deprotection using hydrogen chloride gas . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and hydrogen chloride gas. Reaction conditions often involve specific solvents such as 1,4-dioxane and bases like cesium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can yield N-Boc-protected anilines .
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles . It serves as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications in industrial processes are driven by its reactivity and stability.
作用機序
The mechanism of action of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets such as enzymes. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This interaction disrupts normal enzyme function and can have therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate and tert-butanesulfinamide . These compounds share structural similarities, such as the presence of a tert-butyl group and a carbamate moiety.
Uniqueness
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is unique due to its specific combination of functional groups, including the bromine atom and the oxopentan-3-yl moiety
特性
分子式 |
C11H20BrNO3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m1/s1 |
InChIキー |
DGTXYSZASJZJJK-SECBINFHSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


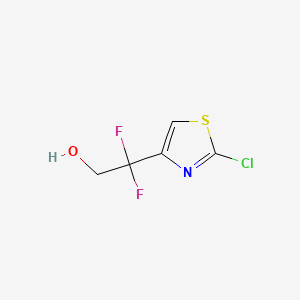

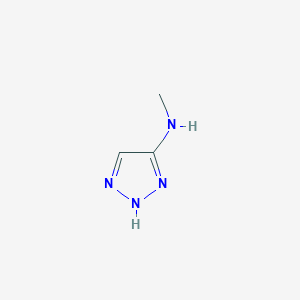
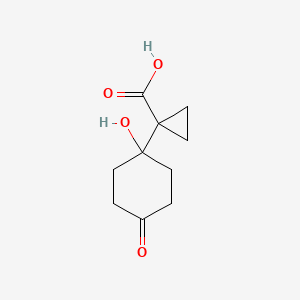
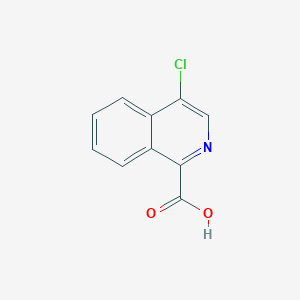
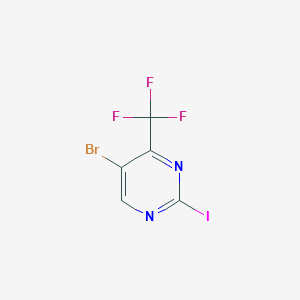
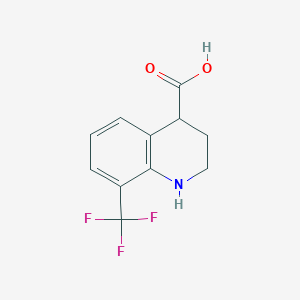


![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)
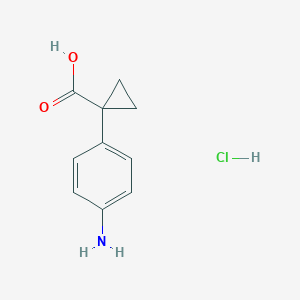
![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)

